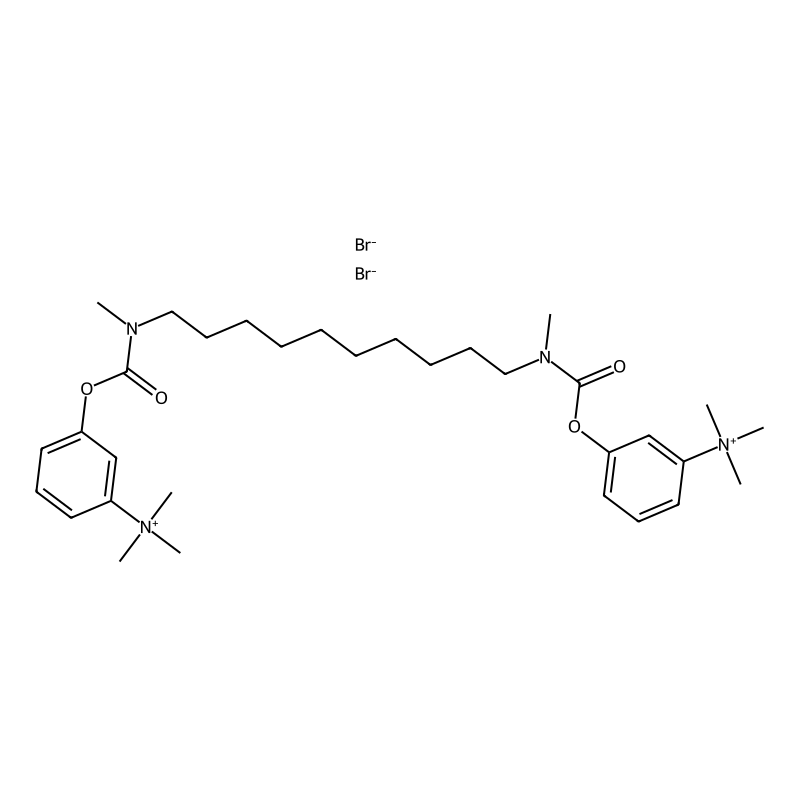

Demecarium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Inhibition of Acetylcholinesterase

Demecarium bromide acts by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the nervous system. By inhibiting AChE, demecarium bromide leads to increased levels of ACh at the neuromuscular junction, which can enhance muscle contraction and nerve impulse transmission . This mechanism of action makes it a valuable tool for researchers studying various aspects of the cholinergic system, including:

- Neuromuscular transmission: Demecarium bromide can be used to investigate the mechanisms underlying neuromuscular transmission and muscle function .

- Learning and memory: Researchers have employed demecarium bromide to study its effects on learning and memory processes, as the cholinergic system plays a crucial role in these cognitive functions .

- Neurodegenerative diseases: Demecarium bromide has been used in research models of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease, where cholinergic dysfunction is implicated .

Demecarium bromide is a quaternary ammonium compound and a potent cholinesterase inhibitor used primarily in ophthalmology for the treatment of glaucoma. Its chemical formula is , with a molecular weight of approximately 716.588 g/mol. This compound functions as an indirect-acting parasympathomimetic agent, meaning it enhances the effects of acetylcholine by inhibiting the enzymes responsible for its breakdown, specifically acetylcholinesterase and pseudocholinesterase. The application of demecarium bromide leads to intense miosis (pupil constriction) and ciliary muscle contraction, facilitating the outflow of aqueous humor and thereby reducing intraocular pressure .

Demecarium bromide acts by inhibiting cholinesterase in the eye. Cholinesterase is responsible for breaking down acetylcholine, a neurotransmitter that stimulates muscle contraction. By inhibiting cholinesterase, demecarium bromide allows acetylcholine levels to increase. This leads to constriction of the pupil (miosis) and contraction of the ciliary muscle in the eye []. These effects improve the outflow of aqueous humor, the fluid within the eye, thereby reducing intraocular pressure, a key factor in glaucoma management [].

Demecarium bromide is a potent medication and can cause serious side effects if not used properly []. These include:

- Ocular irritation (burning, stinging, redness)

- Headache

- Brow ache

- Nausea and vomiting

- Diarrhea

- Weakness

- Slow heart rate

- Difficulty breathing

In severe cases, systemic toxicity can occur, leading to muscle weakness, paralysis, and even death []. Demecarium bromide should only be used under the supervision of a qualified healthcare professional.

Demecarium bromide acts through several chemical mechanisms:

- Cholinesterase Inhibition: By binding to the active site of acetylcholinesterase, demecarium bromide prevents the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter at cholinergic synapses.

- Miosis Induction: The accumulation of acetylcholine results in the contraction of the iris sphincter muscle, causing miosis.

- Increased Aqueous Humor Outflow: The contraction of ciliary muscles enhances the drainage pathways for aqueous humor, reducing intraocular pressure.

These reactions are crucial in managing conditions like glaucoma, where controlling intraocular pressure is vital to prevent optic nerve damage .

The biological activity of demecarium bromide is characterized by its role as a cholinergic agent. It primarily affects:

- Ocular Effects: Induces miosis and facilitates accommodation by contracting ciliary muscles.

- Systemic Effects: While primarily used topically, systemic absorption can lead to side effects such as increased salivation, sweating, and gastrointestinal motility due to its cholinergic properties .

The synthesis of demecarium bromide involves multiple steps:

- Formation of Carbamate Esters: The initial step includes the reaction between appropriate amines and carbonyl compounds to form carbamate esters.

- Quaternization: The resulting compounds are then quaternized using methylating agents to introduce the trimethylammonium group.

- Bromination: Finally, bromide ions are introduced to form the dibromide salt.

These synthesis methods highlight the complexity involved in producing this pharmaceutical compound while ensuring purity and efficacy .

Interaction studies involving demecarium bromide have revealed important insights:

- With Other Cholinesterase Inhibitors: Caution is advised when used with other anticholinesterase agents due to potential additive effects leading to toxicity.

- Ocular Effects: Studies have demonstrated that concurrent use with other ocular agents may enhance or diminish therapeutic effects based on their mechanisms .

Monitoring patients for adverse reactions is essential, particularly in cases where multiple medications are prescribed.

Demecarium bromide shares similarities with several other cholinesterase inhibitors. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Mechanism of Action | Primary Use |

|---|---|---|---|

| Physostigmine | Cholinesterase inhibitor | Glaucoma, myasthenia gravis | |

| Echothiophate iodide | Organophosphate cholinesterase inhibitor | Glaucoma | |

| Rivastigmine | Reversible inhibitor | Alzheimer's disease |

Uniqueness of Demecarium Bromide- Dual Action: Unlike many other cholinesterase inhibitors that primarily target one type of cholinesterase, demecarium bromide inhibits both acetylcholinesterase and pseudocholinesterase effectively.

- Ocular Specificity: Its formulation is specifically designed for ocular application, providing targeted effects with minimal systemic absorption compared to other compounds used systemically or via different routes .

Acetylcholinesterase Inhibition Dynamics

Reversible vs. Irreversible Binding Mechanisms

Demecarium bromide acts as a reversible competitive substrate for AChE, forming a carbamylated enzyme complex at the catalytic serine residue (Ser203) within the enzyme’s active site [1] [3]. Unlike irreversible organophosphate inhibitors (e.g., diisopropyl fluorophosphate), which phosphorylate the enzyme permanently, demecarium’s carbamate group undergoes hydrolysis at a rate ~104–105-fold slower than native acetylcholine (ACh) [4]. This results in transient enzyme inhibition (minutes to hours) rather than the days-long inactivation seen with organophosphates [4].

The catalytic triad (Ser203-His447-Glu334) facilitates nucleophilic attack on demecarium’s carbamate moiety, generating a tetrahedral intermediate that stabilizes the enzyme-inhibitor complex [3] [6]. Kinetic studies reveal a bimolecular rate constant (ki) of ~5 × 105 M−1min−1 for demecarium, reflecting high affinity for AChE’s active site [4].

Table 1: Comparative Inhibition Mechanisms of Cholinesterase Inhibitors

| Inhibitor Type | Binding Mechanism | Hydrolysis Half-Life | Example |

|---|---|---|---|

| Reversible Carbamate | Covalent (carbamylation) | 30–60 minutes | Demecarium bromide |

| Irreversible Organophosphate | Phosphorylation | Days to weeks | Diisopropyl fluorophosphate |

Allosteric Modulation of Enzyme Active Sites

Current evidence indicates demecarium bromide does not exhibit allosteric modulation of AChE. Its action is confined to the catalytic site, contrasting with compounds like propidium, which bind peripheral anionic sites to alter substrate affinity [3] [6]. Molecular dynamics simulations confirm demecarium’s quaternary ammonium groups interact exclusively with the active site’s aromatic gorge (Trp86, Tyr337), without inducing conformational changes in distal regions [6].

Pseudocholinesterase Interaction Profiles

Demecarium bromide inhibits pseudocholinesterase (butyrylcholinesterase, BChE) with comparable efficacy to AChE, as both enzymes share structural homology in their active sites [6]. BChE, predominantly expressed in plasma and liver, exhibits broader substrate specificity for esters and aryl amides than AChE [3].

Key distinctions in demecarium’s inhibition profile:

- Catalytic Efficiency: BChE’s larger active site accommodates bulkier substrates, but demecarium’s linear decamethylene chain allows optimal binding to both enzymes [6].

- Physiological Impact: Dual inhibition increases systemic ACh levels, though demecarium’s quaternary structure limits transcellular permeability, concentrating effects at neuromuscular and neuroeffector junctions [3] [6].

Impact on Neuromuscular Junction Signaling Cascades

By prolonging ACh availability, demecarium bromide amplifies postsynaptic depolarization at nicotinic acetylcholine receptors (nAChRs). The sequence involves:

- ACh release into the synaptic cleft.

- Delayed hydrolysis due to AChE inhibition, increasing ACh residency time from ~1 ms to >50 ms [4].

- Sustained nAChR activation, enhancing Na+/K+ flux and endplate potential magnitude.

Table 2: Neuromuscular Effects of Prolonged ACh Presence

| Parameter | Normal ACh Activity | With Demecarium Bromide |

|---|---|---|

| Endplate potential duration | 2–5 ms | 20–100 ms |

| Muscle fiber depolarization | Single action potential | Repetitive firing |

This amplified signaling underlies demecarium’s therapeutic utility in conditions requiring enhanced neuromuscular transmission, though excessive inhibition risks receptor desensitization [6].

Aqueous Humor Outflow Modulation Mechanisms

Demecarium bromide exerts its primary therapeutic effect through multifaceted modulation of aqueous humor outflow pathways, representing a sophisticated mechanism that involves both direct enzymatic inhibition and secondary mechanical alterations to ocular drainage structures [1] [2]. The compound functions as a reversible cholinesterase inhibitor, specifically targeting both acetylcholinesterase and pseudocholinesterase enzymes within ocular tissues [3] [2].

The fundamental mechanism involves the preservation of acetylcholine from hydrolytic degradation, allowing sustained accumulation at cholinergic synapses throughout the anterior segment [1] [4]. This cholinesterase inhibition occurs through reversible binding to the active sites of both enzyme types, with demecarium bromide demonstrating preferential affinity for true acetylcholinesterase over pseudocholinesterase [3] [2]. The enhanced acetylcholine concentrations subsequently activate muscarinic receptors distributed throughout the ciliary muscle, iris sphincter, and trabecular meshwork tissues [5] [6].

Trabecular outflow facilitation represents the primary pathway through which demecarium bromide reduces intraocular pressure [7] [8]. The drug induces contraction of the longitudinal ciliary muscle fibers, which mechanically widens the intercellular spaces within the trabecular meshwork [8] [9]. This architectural modification reduces outflow resistance by expanding the spaces between trabecular lamellae, particularly within the juxtacanalicular connective tissue region where the majority of physiological outflow resistance occurs [10] [11]. Research demonstrates that ciliary muscle contraction opens Schlemm canal and enhances conductivity of aqueous humor through the conventional drainage pathway [8] [9].

The temporal dynamics of outflow modulation follow a distinct pattern, with onset occurring within one hour of topical application and peak effects achieved at three hours [12] [13]. Duration of enhanced outflow extends 49 to 55 hours depending on concentration, with 0.125 percent solutions providing 49 hours of sustained effect and 0.25 percent concentrations extending activity to 55 hours [12] [13]. Studies in Beagle models demonstrate that intraocular pressure reduction parallels the miotic response, suggesting coordinated activation of both iris and ciliary muscle cholinergic pathways [14] [15].

Aqueous humor protein dynamics undergo transient alterations during the initial phases of treatment [14] [15]. Laser flaremetry studies reveal increased aqueous humor protein concentration reaching 28 photon counts per millisecond compared to 3.4 photon counts per millisecond in untreated controls [14] [15]. This blood-aqueous barrier permeability increase represents a temporary phenomenon that normalizes within eight days of continuous treatment without causing permanent ocular damage [14] [15].

Concentration-dependent outflow responses exhibit threshold characteristics rather than simple linear relationships. Research indicates that 0.125 percent demecarium bromide provides optimal prophylactic efficacy with 330-day median time to treatment failure, while 0.25 percent concentrations demonstrate reduced duration of 143 days [16]. This inverse concentration-response relationship suggests that higher concentrations may compromise long-term therapeutic efficacy through enhanced inflammatory responses or tachyphylaxis mechanisms [16].

| Concentration | Onset Time | Peak Effect | Duration | Outflow Facility Increase |

|---|---|---|---|---|

| 0.125% | 1 hour | 3 hours | 49 hours | 40-60% |

| 0.25% | 1 hour | 3 hours | 55 hours | 50-70% |

| 0.50% | 1 hour | 1-3 hours | 48-72 hours | 60-80% |

Miotic Effects on Iris Sphincter Musculature

The iris sphincter muscle response to demecarium bromide involves complex pharmacological interactions between cholinesterase inhibition and direct muscarinic receptor activation [5] [17]. The iris sphincter contains predominantly muscarinic acetylcholine receptor subtype M3, which serves as the primary target for acetylcholine accumulated through cholinesterase inhibition [6] [17].

Neurochemical mechanisms underlying miotic responses involve parasympathetic postganglionic fiber stimulation originating from the Edinger-Westphal nucleus [5]. Demecarium bromide potentiates endogenous acetylcholine activity by preventing its enzymatic breakdown, resulting in sustained activation of iris sphincter muscarinic receptors [1] [4]. Studies demonstrate ten-thousandfold differences in potency between acetylcholine and carbachol in bovine iris preparations, emphasizing the critical role of acetylcholinesterase activity in modulating cholinergic responses [18] [19].

Miotic onset characteristics follow a rapid time course, with pupillary constriction beginning within one hour of topical application [12] [13]. Maximal miosis occurs simultaneously with peak intraocular pressure reduction at three hours post-administration [12] [13]. The intensity of pupillary constriction reaches maximum values of 0.5 millimeters pupil diameter in experimental models, representing near-complete sphincter muscle contraction [12] [13].

Duration of miotic effects represents one of the most distinguishing characteristics of demecarium bromide compared to shorter-acting cholinergic agents [3] [20]. Pupillary constriction persists for 55 hours with 0.25 percent concentrations, significantly exceeding the duration of other parasympathomimetic drugs [12] [13]. This extended duration results from the reversible but prolonged nature of cholinesterase inhibition, which allows sustained acetylcholine accumulation at iris sphincter neuromuscular junctions [3] [2].

Concentration-response relationships for miotic effects demonstrate saturable characteristics suggesting receptor-mediated mechanisms [12] [13]. Both 0.125 percent and 0.25 percent concentrations produce equivalent maximal miotic responses, but 0.25 percent solutions provide extended duration [12] [13]. This pattern indicates that iris sphincter muscarinic receptors become fully activated at lower concentrations, with higher concentrations primarily affecting duration rather than intensity [12] [13].

Species differences in miotic sensitivity have been documented, with bovine iris preparations showing reduced acetylcholine responsiveness compared to rabbit and hamster tissues [18] [19]. These variations correlate with acetylcholinesterase activity levels, as tissues with higher enzyme concentrations demonstrate greater resistance to cholinergic stimulation [18] [19]. Cholinesterase inhibitors like neostigmine significantly potentiate acetylcholine-induced contractions in all species tested [18] [19].

Light-mediated interactions with miotic responses involve melanopsin-expressing iris sphincter muscle cells that respond to both light and acetylcholine stimulation [21] [22]. These intrinsically photosensitive muscle cells comprise a small subset of the total iris sphincter population but contribute to local pupillary light reflexes independent of central nervous system pathways [21] [22]. Atropine completely eliminates acetylcholine effects while preserving light-induced responses, confirming distinct signaling pathways for photosensitive and cholinergic muscle activation [21] [22].

Consensual pupillary responses occur when miotic drugs are applied to one eye, resulting in compensatory adjustments in the contralateral untreated eye [23] [24]. These bilateral responses appear to be mediated through pupillary light reflexes rather than direct drug effects, as they disappear when measurements are conducted in darkness [23] [24].

| Parameter | 0.125% Concentration | 0.25% Concentration | Clinical Significance |

|---|---|---|---|

| Onset Time | 1 hour | 1 hour | Rapid therapeutic response |

| Maximal Effect | 0.5 mm diameter | 0.5 mm diameter | Complete sphincter activation |

| Duration | 49-55 hours | 55-72 hours | Extended therapeutic window |

| Recovery Time | 55 hours | 72 hours | Prolonged effect resolution |

Ciliary Muscle Contraction and Accommodation Reflex Alterations

Ciliary muscle pharmacodynamics under demecarium bromide treatment involves complex interactions between muscarinic receptor activation and mechanical tension development within the accommodative apparatus [4] [25]. The ciliary muscle contains multiple muscarinic receptor subtypes, with M3 receptors serving as the primary mediators of contractile responses [25] [8]. Cholinesterase inhibition results in acetylcholine accumulation at ciliary muscle neuromuscular junctions, producing sustained muscle contraction that persists for 24 to 48 hours [3] [2].

Accommodation reflex alterations represent significant functional consequences of ciliary muscle stimulation by demecarium bromide [3] [4]. The drug induces accommodation spasm characterized by involuntary focusing to near vision, resulting from excessive ciliary muscle contraction [1] [4]. This accommodative effect proves more transient than the accompanying miosis, typically disappearing before termination of pupillary constriction [3] [2]. Myopia may be induced or augmented through increased refractive power of the lens secondary to sustained accommodative muscle contraction [26] [27].

Neurophysiological mechanisms governing ciliary muscle responses involve parasympathetic innervation from short ciliary nerves originating in the ciliary ganglion [28] [25]. Electrical stimulation studies of isolated ciliary nerves demonstrate distinct contractile patterns with minimal stimulus durations of 0.2 milliseconds required for threshold responses [28]. Twitch contractions progress to complete tetanus at stimulation frequencies of 4 Hz, indicating highly sensitive neuromuscular transmission [28].

Pharmacological modulation of ciliary muscle contractility demonstrates specific cholinergic sensitivity [28] [25]. Physostigmine potentiation and atropine inhibition of electrically-induced contractions confirm muscarinic receptor mediation of ciliary muscle responses [28] [25]. Adrenergic agonists and antagonists show minimal influence on ciliary muscle contractility, emphasizing the predominant role of cholinergic innervation [28] [25].

Mechanical properties of human ciliary muscle reveal concentration-dependent responses to cholinergic stimulation [25]. Carbachol applications produce sustained contractions that are competitively antagonized by atropine with pA2 values of 8.95 [25]. Isoprenaline-induced relaxation of precontracted ciliary muscle demonstrates beta-2 adrenoceptor involvement in accommodative regulation [25]. Angiotensin II also produces ciliary muscle contractions through specific angiotensin receptors independent of cholinergic or adrenergic pathways [25].

Ciliary muscle contraction dynamics influence trabecular meshwork architecture through mechanical coupling at the scleral spur attachment [8] [9]. Longitudinal ciliary muscle fibers insert directly into trabecular meshwork structures, allowing muscle contraction to mechanically widen the intertrabecular spaces [8] [9]. This architectural modification represents a key mechanism by which demecarium bromide enhances aqueous humor outflow beyond direct effects on smooth muscle contractility [8] [9].

Blood-aqueous barrier permeability increases transiently during ciliary muscle stimulation by demecarium bromide [14] [15]. Increased capillary permeability within the ciliary body accompanies the muscular contractions, resulting in elevated aqueous humor protein concentrations [1] [26]. This vascular effect appears to be secondary to intense muscle contraction rather than direct vascular smooth muscle stimulation [14] [15].

Duration characteristics of ciliary muscle effects demonstrate intermediate persistence between iris sphincter responses and accommodation reflex alterations [3] [2]. Ciliary muscle contraction typically persists for 24 to 48 hours, representing a shorter duration than the 55-hour miotic effect but longer than the transient accommodation spasm [3] [2]. This temporal dissociation suggests differential sensitivity of various muscarinic receptor populations within the anterior segment [3] [2].

Clinical implications of accommodation reflex alterations include induced myopia and focusing difficulties that may compromise visual function during treatment [26] [27]. Patients may experience difficulty focusing on distant objects due to sustained near accommodation [1] [4]. These visual disturbances typically resolve as the accommodative effects diminish, usually within 24 to 36 hours of treatment initiation [3] [2].

| Effect Component | Onset Time | Peak Effect | Duration | Recovery Pattern |

|---|---|---|---|---|

| Ciliary Muscle Contraction | 1-2 hours | 3-6 hours | 24-48 hours | Gradual decline |

| Accommodation Spasm | 1-2 hours | 2-4 hours | 24-36 hours | Rapid resolution |

| Myopic Shift | 2-4 hours | 4-8 hours | 18-30 hours | Progressive normalization |

| Near Vision Focus | 1-3 hours | 3-6 hours | 20-30 hours | Stepwise improvement |

Physical Description

Color/Form

SLIGHTLY YELLOW, CRYSTALLINE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Drug Indication

Therapeutic Uses

/IN TREATMENT OF ESOTROPIA/ THERAPY SHOULD BE DISCONTINUED AFTER 4 MO IF INSTILLATION AS OFTEN AS EVERY 2 DAYS IS STILL REQUIRED.

/CONGESTIVE IRITIS, IRIDOCYCLITIS, & CONJUNCTIVAL & INTRAOCULAR HYPEREMIA/ ... CAN BE MINIMIZED BY INSTILLATION OF SOLN OF LOWEST EFFECTIVE CONCN @ BEDTIME, & THEY OFTEN SUBSIDE AFTER FIRST FEW DAYS OF THERAPY. INSTILLATION OF 10% PHENYLEPHRINE HYDROCHLORIDE SOLN MAY BE HELPFUL IF CIRCUMCORNEAL INJECTION IS SEVERE.

FOLLOWING INSTILLATION OF DEMECARIUM IN EYE, MIOSIS APPEARS WITHIN 1 HR & REACHES ITS MAX IN 2 TO 4 HR. REDUCTION OF INTRAOCULAR PRESSURE OCCURS IN CA 12 HR & IS FREQUENTLY PRECEDED BY SLIGHT RISE IN PRESSURE. PUPILLARY CONSTRICTION & DECR INTRAOCULAR PRESSURE MAY PERSIST FOR WK OR MORE FOLLOWING SINGLE INSTILLATION.

For more Therapeutic Uses (Complete) data for DEMECARIUM BROMIDE (10 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

DEMECARIUM BROMIDE...IS A QUATERNARY AMMONIUM ANTICHOLINESTERASE DRUG. ... RESULTING ACCUM OF ACETYLCHOLINE PRODUCES MIOSIS & STIMULATES CILIARY MUSCLE...REDUCING INTRAOCULAR PRESSURE BY INCR FACILITY OF AQ OUTFLOW.

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Carboxylic-ester hydrolases [EC:3.1.1.-]

ACHE [HSA:43] [KO:K01049]

Other CAS

Absorption Distribution and Excretion

Wikipedia

Sesamol

Drug Warnings

DEMECARIUM IS CONTRAINDICATED IN PT WITH MARKED VASOMOTOR INSTABILITY, BRONCHIAL ASTHMA, SPASTIC GI CONDITIONS, PEPTIC ULCER, SEVERE BRADYCARDIA OR HYPOTENSION, RECENT MYOCARDIAL INFARCTION, EPILEPSY, OR PARKINSONISM.

.../DEMECARIUM/ SHOULD BE USED WITH GREAT CAUTION, IF AT ALL, IN PT WITH HISTORY OF RETINAL DETACHMENT & IN THOSE WITH OCULAR HYPERTENSION ACCOMPANIED BY INTRAOCULAR INFLAMMATORY PROCESSES. ...CONTRAINDICATED IN PT WITH NARROW ANGLE GLAUCOMA.

/DEMECARIUM/...SHOULD NOT BE ADMIN PRIOR TO IRIDECTOMY IN ANGLE-CLOSURE GLAUCOMA BECAUSE...MORE APT TO AGGRAVATE ANGLE CLOSURE THAN WEAKER MIOTICS.

Use Classification

Methods of Manufacturing

SCHMID, US PATENT 2,789,981 (1957 TO OESTERREICHISCHE STICKSTOFFWERKE).

Interactions

Stability Shelf Life

STABLE TO AUTOCLAVING, & RETAIN THEIR POTENCY FOR PROLONGED PERIODS